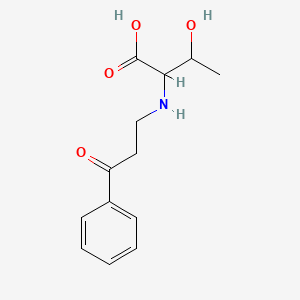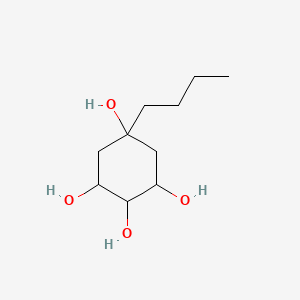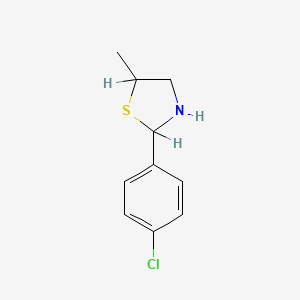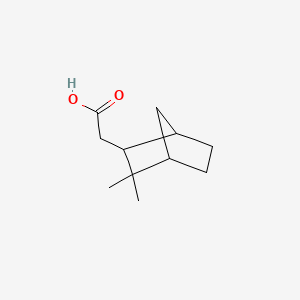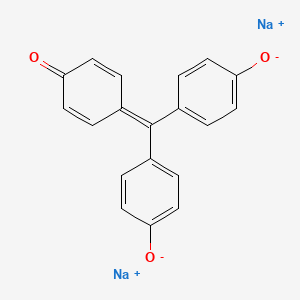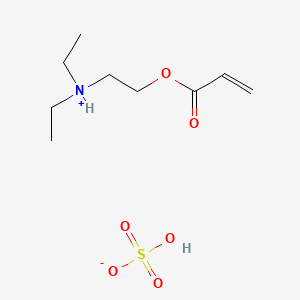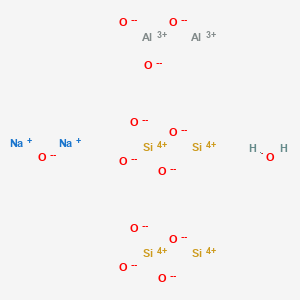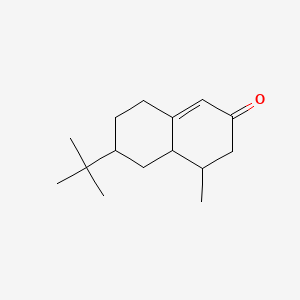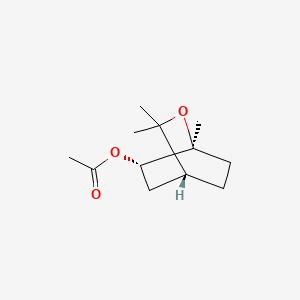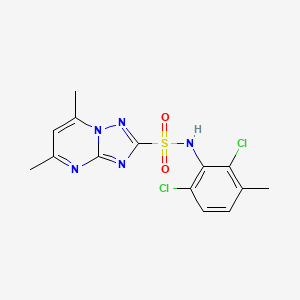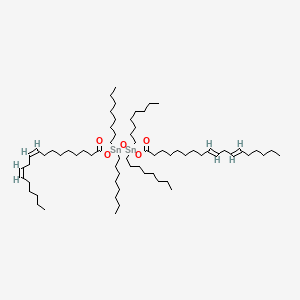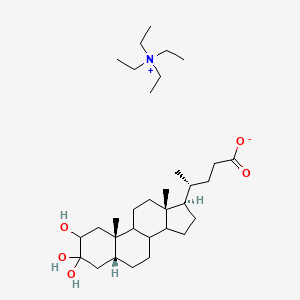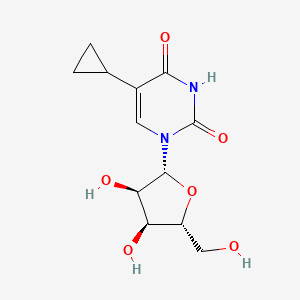![molecular formula C11H21NO2 B12673554 5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine CAS No. 81795-61-1](/img/structure/B12673554.png)
5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine is a chemical compound with the molecular formula C12H23NO2 It is a heterocyclic compound containing a seven-membered ring with nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable diol in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[f][1,3,5]dioxazepine: Lacks the tert-butyl group, resulting in different chemical properties.
Hexahydro-4H-cyclopenta[f][1,3,5]dioxazepine: Similar structure but without the tert-butyl substitution.
Uniqueness
5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine is unique due to the presence of the tert-butyl group, which influences its steric and electronic properties. This substitution can affect the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs.
Properties
CAS No. |
81795-61-1 |
|---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
5-tert-butyl-4,5a,6,7,8,8a-hexahydrocyclopenta[f][1,3,5]dioxazepine |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)12-7-13-8-14-10-6-4-5-9(10)12/h9-10H,4-8H2,1-3H3 |
InChI Key |
HVPFQFXOQLBESC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1COCOC2C1CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


